Tert-butyl 4-(6-fluoropyridin-3-YL)piperidine-1-carboxylate
Description
Tert-butyl 4-(6-fluoropyridin-3-YL)piperidine-1-carboxylate is a fluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 6-fluoropyridin-3-yl substituent at the 4-position of the piperidine ring. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, while the fluoropyridinyl moiety contributes to electronic modulation, enhancing metabolic stability and binding affinity in medicinal chemistry applications .
Properties
CAS No. |
741683-17-0 |
|---|---|
Molecular Formula |
C15H21FN2O2 |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
tert-butyl 4-(6-fluoropyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
STKCGOABWLTAFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling with Fluoropyridine Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing biaryl systems, including pyridine-piperidine hybrids. For tert-butyl 4-(6-fluoropyridin-3-yl)piperidine-1-carboxylate, this method involves coupling a fluoropyridine boronic acid derivative with a tert-butyl piperidine carboxylate bearing a halogen leaving group (e.g., bromine or iodine).
Reaction Conditions :
-
Catalyst : Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) at 1–5 mol% loading.
-
Base : Aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄).
-
Solvent : Dimethoxyethane (DME) or toluene/water biphasic systems.
Example Protocol :
A mixture of tert-butyl 4-bromopiperidine-1-carboxylate (1.0 equiv), 6-fluoropyridin-3-ylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), and K₃PO₄ (3.0 equiv) in DME/water (4:1) is heated at 90°C for 12 hours. Purification via column chromatography (ethyl acetate/hexanes) yields the product in 70–85%.
Key Challenges :
-
Boronic acid instability under acidic or oxidative conditions.
-
Competing protodeboronation in electron-deficient pyridines.
Photocatalytic C–H Functionalization
Direct C–H Arylation via Acridine Photocatalysis
Recent advances in photocatalysis enable direct functionalization of piperidine derivatives without pre-functionalized substrates. This method, adapted from tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis, uses visible light to activate C–H bonds.
Reaction Conditions :
-
Photocatalyst : Acridine salts (e.g., Mes-Acr⁺ClO₄⁻) at 5 mol%.
-
Oxidant : 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) or oxygen gas.
-
Solvent : Anhydrous dichloroethane or acetonitrile.
Example Protocol :
Tert-butyl piperidine-1-carboxylate (1.0 equiv), 3-bromo-6-fluoropyridine (1.0 equiv), Mes-Acr⁺ClO₄⁻ (5 mol%), and TEMPO (0.5 equiv) in dichloroethane are irradiated under oxygen for 10 hours. The crude product is purified via silica gel chromatography, achieving yields of 80–90%.
Advantages :
-
Avoids heavy-metal catalysts and hazardous hydrogen gas.
-
Single-step synthesis reduces byproduct formation.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagent | Yield (%) | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₃PO₄ | 70–85 | 90°C, 12 h | High regioselectivity | Boronic acid instability |
| Photocatalytic C–H Arylation | Mes-Acr⁺ClO₄⁻, TEMPO | 80–90 | Blue LED, 10 h | Single-step, no pre-functionalization | Limited substrate scope |
| SNAr Fluorination | CsF, DMSO | 60–75 | 160°C, 2 h | Direct fluorine installation | High temperature, side reactions |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(6-fluoropyridin-3-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Tert-butyl 4-(6-fluoropyridin-3-YL)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(6-fluoropyridin-3-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoropyridine moiety allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₅H₂₀FN₂O₂ (calculated based on structural analogs).
- Molecular Weight : ~280.33 g/mol.
- Role : Intermediate in synthesizing bioactive molecules, particularly kinase inhibitors or CNS-targeting drugs.
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
The following table compares tert-butyl 4-(6-fluoropyridin-3-YL)piperidine-1-carboxylate with analogous compounds:
Physicochemical and Analytical Data
Biological Activity
Tert-butyl 4-(6-fluoropyridin-3-YL)piperidine-1-carboxylate (CAS No. 741683-17-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C15H21FN2O2
- Molecular Weight : 280.35 g/mol
- Purity : ≥95%
- IUPAC Name : this compound
- SMILES Notation : O=C(N1CCC(C2=CC=C(F)N=C2)CC1)OC(C)(C)C
This compound exhibits its biological effects primarily through interactions with specific molecular targets. The presence of the fluoropyridine moiety enhances its affinity for various receptors and enzymes, which can lead to significant pharmacological effects.
Anticancer Activity
Research indicates that compounds similar to tert-butyl 4-(6-fluoropyridin-3-YL)piperidine derivatives have shown promising anticancer activities. For instance, in vitro studies have demonstrated that related piperidine derivatives exhibit cytotoxic effects against a range of cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| Human cervical carcinoma (HeLa) | 10.5 |
| Colon adenocarcinoma (CaCo-2) | 12.3 |
| Mouse embryo fibroblasts (3T3-L1) | 15.0 |
These results suggest potential for further development as anticancer agents .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies have shown that it may exert protective effects against neuronal apoptosis, possibly through modulation of signaling pathways involved in cell survival and death. For example, in models of neurodegeneration, it exhibited a reduction in markers associated with oxidative stress and inflammation .
Antimicrobial Activity
This compound has been reported to possess antimicrobial properties against various pathogens. In vitro assays demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 20 to 50 µg/mL depending on the strain tested .
Case Study 1: Anticancer Efficacy
In a study published in PubMed Central, a series of piperidine derivatives were synthesized and evaluated for their anticancer activity against multiple cancer cell lines. Tert-butyl 4-(6-fluoropyridin-3-YL)piperidine showed a notable IC50 value of approximately 10 µM against HeLa cells, indicating its potential as a lead compound for further development .
Case Study 2: Neuroprotection in Animal Models
A study focusing on neuroprotective effects utilized animal models of Alzheimer’s disease to assess the efficacy of tert-butyl 4-(6-fluoropyridin-3-YL)piperidine. Results indicated significant improvements in cognitive function and reductions in amyloid-beta plaque formation following treatment with this compound, suggesting its potential utility in neurodegenerative disorders .
Q & A
Q. What are the recommended synthetic methodologies for tert-butyl 4-(6-fluoropyridin-3-yl)piperidine-1-carboxylate?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in solvents such as dichloromethane to attach the fluoropyridinyl group to the piperidine ring .
- Protection/deprotection strategies : The tert-butyl carbamate (Boc) group is often used to protect the piperidine nitrogen, followed by deprotection under acidic conditions (e.g., trifluoroacetic acid) .
- Purification : Recrystallization from solvents like ethyl acetate or chromatography (TLC/HPLC) ensures product purity .
Q. What safety protocols are critical for handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection in poorly ventilated areas .
- Storage : Keep in airtight containers at 2–8°C in a dry environment to prevent hydrolysis of the Boc group .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR spectroscopy : 1H, 13C, and 19F NMR confirm the piperidine ring geometry, fluoropyridinyl substitution, and Boc group integrity .
- Mass spectrometry (HRMS) : Validates molecular weight and purity .
- HPLC : Assesses chemical purity (>95% by area normalization) .
Advanced Research Questions
Q. How does the fluorine substituent influence electronic properties and reactivity?
- Electronic effects : Fluorine’s electronegativity increases the electron-withdrawing nature of the pyridine ring, enhancing electrophilicity at the 3-position. This can accelerate nucleophilic aromatic substitution or cross-coupling reactions .
- Comparative studies : Kinetic analysis of fluorinated vs. non-fluorinated analogs (e.g., chlorine or hydrogen substituents) reveals differences in reaction rates and intermediate stability .
Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points)?
- Standardized recrystallization : Use a single solvent system (e.g., ethanol/water) to minimize polymorphism .
- Differential scanning calorimetry (DSC) : Provides precise melting points and detects polymorphic transitions .
- Collaborative validation : Cross-laboratory replication under controlled conditions (humidity, heating rate) ensures data consistency .
Q. What strategies optimize enantiomeric purity during synthesis?
- Chiral resolution : Use chiral stationary phases in HPLC or employ resolving agents like tartaric acid derivatives .
- Asymmetric catalysis : Catalysts such as BINAP-ruthenium complexes can induce stereoselectivity during key steps (e.g., piperidine ring formation) .
- Monitoring : Measure enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. How can degradation pathways be analyzed to improve compound stability?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products .
- LC-MS analysis : Characterize degradation byproducts (e.g., Boc group hydrolysis to piperidine) and optimize storage conditions accordingly .
Q. What computational methods predict biological target interactions?
- Molecular docking : Software like AutoDock Vina models binding affinities to receptors (e.g., kinase enzymes) based on fluorine’s electrostatic potential .
- QSAR studies : Correlate substituent effects (e.g., fluorine vs. methyl groups) with activity data to guide structural optimization .
Contradiction Analysis and Methodological Considerations
Q. How should conflicting toxicity data be addressed in risk assessments?
- Tiered testing : Conduct in vitro assays (e.g., Ames test for mutagenicity) followed by in vivo studies (rodent acute toxicity) to resolve discrepancies .
- Literature review : Prioritize peer-reviewed studies over supplier data, noting differences in experimental conditions (e.g., solvent used in exposure tests) .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
